(2,3,4-Trichlorophenyl)hydrazine
Overview
Description
(2,3,4-Trichlorophenyl)hydrazine is an organic compound characterized by the presence of three chlorine atoms attached to a phenyl ring and a hydrazine group. This compound is a white crystalline powder, soluble in solvents such as alcohol and ketone, but slightly soluble in water. It has a melting point of approximately 142-143°C .
Preparation Methods
The synthesis of (2,3,4-Trichlorophenyl)hydrazine typically involves the following steps :
Chlorination of Aniline: Aniline is chlorinated to obtain 2,3,4-trichloroaniline.
Diazotization: The 2,3,4-trichloroaniline is diazotized to form the corresponding diazonium salt.
Reduction: The diazonium salt is reduced using an alkali sulfite to obtain a 2,3,4-trichlorophenylhydrazinesulfamic acid salt.
Decomposition: The sulfamic acid salt is decomposed to a hydrazinium salt by treating it with an acid.
Conversion: The hydrazinium salt is converted to this compound.
Chemical Reactions Analysis
(2,3,4-Trichlorophenyl)hydrazine undergoes various chemical reactions, including :
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: It undergoes substitution reactions where the chlorine atoms can be replaced by other substituents.
Coupling Reactions: It can participate in coupling reactions to form hydrazones and other derivatives.
Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2,3,4-Trichlorophenyl)hydrazine has a wide range of applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,3,4-Trichlorophenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. It can form hydrazones with carbonyl compounds, which can further participate in various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(2,3,4-Trichlorophenyl)hydrazine can be compared with other similar compounds such as (2,4,6-Trichlorophenyl)hydrazine . While both compounds have similar structures, the position of the chlorine atoms on the phenyl ring can significantly influence their chemical reactivity and applications. For instance, (2,4,6-Trichlorophenyl)hydrazine is also used in the synthesis of pharmaceuticals and dyes, but its reactivity and the types of products formed can differ due to the different substitution pattern on the phenyl ring.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research and industry Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis
Properties
IUPAC Name |
(2,3,4-trichlorophenyl)hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl3N2/c7-3-1-2-4(11-10)6(9)5(3)8/h1-2,11H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBKJASNAMGBOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1NN)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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